molecular formula C5H4N2O4S B3356938 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid CAS No. 69579-42-6

2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B3356938
CAS No.: 69579-42-6
M. Wt: 188.16 g/mol
InChI Key: LKCIFJOJYSIJOQ-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a unique imidazole ring structure with sulfur and carboxylic acid functional groups, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Esterification typically uses alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    2-Mercaptoimidazole: Shares the imidazole ring and sulfur atom but lacks the carboxylic acid groups.

    Imidazole-4,5-dicarboxylic acid: Contains the imidazole ring and carboxylic acid groups but lacks the sulfur atom.

Uniqueness: 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is unique due to the combination of sulfur and carboxylic acid functionalities within the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-sulfanylidene-1,3-dihydroimidazole-4,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4S/c8-3(9)1-2(4(10)11)7-5(12)6-1/h(H,8,9)(H,10,11)(H2,6,7,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCIFJOJYSIJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558451
Record name 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69579-42-6
Record name 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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